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molecular formula C15H12OS B8427175 6-Methoxy-2-phenyl-benzo[b]thiophen

6-Methoxy-2-phenyl-benzo[b]thiophen

Cat. No. B8427175
M. Wt: 240.3 g/mol
InChI Key: HLGUWWKXVOYVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06756388B1

Procedure details

To a solution of 6-Methoxy -benzo[b]thiophene (250 mg, 1.52 mmol) in 3.7 mL THF at −20° C. was added dropwise n-butyllithium (0.67 mL, 1.67 mmol). The mixture was stirred at 0° C. for 1.5 hrs. and at room temperature for 0.5 hrs. Anhydrous zinc chloride (269 mg, 1.97 mmol) in 1.9 mL of THF was added by cannula to the reaction. The reaction was then stirred at room temperature for 15 minutes and then Pd(Ph3P)4 (70 mg, 0.06 mmol) and iodobenzene (0.22 mL, 1.97 mmol) were added and the reaction stirred at room temperature for 3 hrs. Other aromatic or heteroaromatic bromides, iodides or triflates can replace iodobenzene in this procedure. If a triflate is used 3 equivalents of anhydrous lithium chloride must be added. The reaction can be refluxed overnight to push it towards completion. The solvent was evaporated and the residue was diluted water and extracted into ethyl acetate. The combined organic layers was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was chromatographed on silica gel using 100% Hexanes to 1% ethyl acetate/hexanes as the gradient eluant to yield 250 mg of the title compound.
Name
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
269 mg
Type
catalyst
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
catalyst
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
Quantity
0.67 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.7 mL
Type
solvent
Reaction Step Three
[Compound]
Name
heteroaromatic bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
iodides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
triflates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[CH:9][S:8][C:7]=2[CH:11]=1.C([Li])CCC.I[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[O-]S(C(F)(F)F)(=O)=O.[Cl-].[Li+]>C1COCC1.[Cl-].[Zn+2].[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[C:9]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[S:8][C:7]=2[CH:11]=1 |f:4.5,7.8.9,^1:45,47,66,85|

Inputs

Step One
Name
Quantity
1.9 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
269 mg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
70 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
250 mg
Type
reactant
Smiles
COC=1C=CC2=C(SC=C2)C1
Name
Quantity
0.67 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.7 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
heteroaromatic bromides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
iodides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
triflates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
and at room temperature for 0.5 hrs
Duration
0.5 h
STIRRING
Type
STIRRING
Details
The reaction was then stirred at room temperature for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature for 3 hrs
Duration
3 h
ADDITION
Type
ADDITION
Details
must be added
CUSTOM
Type
CUSTOM
Details
The reaction
TEMPERATURE
Type
TEMPERATURE
Details
can be refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel using 100% Hexanes to 1% ethyl acetate/hexanes as the gradient eluant

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC=1C=CC2=C(SC(=C2)C2=CC=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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